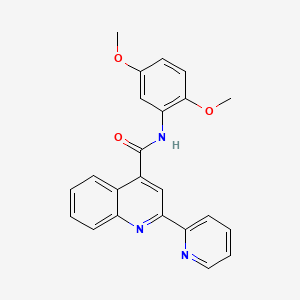

N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

N-(2,5-Dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-based compound featuring a 2,5-dimethoxyphenyl carboxamide group at position 4 and a pyridin-2-yl substituent at position 2 of the quinoline core. Its molecular formula is C₂₃H₁₉N₃O₃, with a molecular weight of 385.4 g/mol (calculated).

Properties

Molecular Formula |

C23H19N3O3 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O3/c1-28-15-10-11-22(29-2)21(13-15)26-23(27)17-14-20(19-9-5-6-12-24-19)25-18-8-4-3-7-16(17)18/h3-14H,1-2H3,(H,26,27) |

InChI Key |

BWVFICNHUUZOIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride-Catalyzed Cyclocondensation

The quinoline core structure is efficiently constructed using a one-pot, three-component reaction involving pyridine-2-carbaldehyde, pyruvic acid, and 2,5-dimethoxyaniline. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride serves as a magnetically recoverable catalyst, enabling solvent-free conditions at 80°C.

Reaction Mechanism :

-

Imine Formation : 2,5-Dimethoxyaniline attacks pyridine-2-carbaldehyde, forming an imine intermediate stabilized by the catalyst’s Brønsted acid sites.

-

Enol Addition : Pyruvic acid’s enol tautomer reacts with the imine, yielding a β-amino ketone intermediate.

-

Cyclization and Aromatization : Intramolecular dehydration generates the quinoline ring, followed by oxidative aromatization via hydride transfer facilitated by the catalyst’s sulfonic acid groups.

Optimized Conditions :

Advantages :

-

Catalyst reusability for 5 cycles without significant activity loss.

-

Eliminates toxic solvents, aligning with green chemistry principles.

Palladium-Catalyzed Cross-Coupling for Pyridinyl Substitution

BINAP/Pd(OAc)₂-Mediated Arylation

The pyridin-2-yl group at the quinoline C2 position is introduced via a Buchwald–Hartwig amination-like protocol, adapting methodologies from sorafenib analog synthesis.

Procedure :

-

Substrate Preparation : 4-Chloro-2-nitroquinoline is reacted with pyridin-2-amine in dioxane at 100°C using BINAP (2 mol%), Pd(OAc)₂ (1 mol%), and K₂CO₃ (2 equiv).

-

Nitro Reduction : The intermediate 2-(pyridin-2-yl)-4-nitroquinoline is hydrogenated over Pd/C (5 wt%) in methanol to yield the amine.

Key Data :

Challenges :

-

Steric hindrance from the pyridinyl group necessitates elevated temperatures.

-

Competing side reactions require careful stoichiometric control.

Carboxamide Formation via HBTU-Mediated Coupling

Activation of Quinoline-4-Carboxylic Acid

The carboxamide moiety is installed using O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

Steps :

-

Acid Chloride Preparation : Quinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Amidation : The acyl chloride reacts with 2,5-dimethoxyaniline in dichloromethane (DCM) at 0°C, followed by warming to room temperature.

Alternative Method :

-

Direct coupling using HBTU (1.5 equiv) and DIPEA (3 equiv) in DMF, yielding 82–88% after recrystallization.

Characterization :

-

¹H NMR (DMSO-d₆): δ 10.15 (s, 1H, CONH), 8.97 (d, J = 4.7 Hz, pyridinyl-H), 7.93 (t, J = 8.3 Hz, quinoline-H).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Multicomponent cyclocondensation | Fe₃O₄@SiO₂–urea–thiazole | 85–89 | 92–95 |

| Pd-catalyzed arylation | BINAP/Pd(OAc)₂ | 78–91 | >95 |

| HBTU-mediated amidation | HBTU/DIPEA | 82–88 | 90–93 |

Environmental and Economic Considerations

-

Multicomponent method minimizes waste through solvent-free conditions and magnetic catalyst recovery.

-

Pd-catalyzed routes incur higher costs due to precious metal usage but achieve superior regioselectivity.

Troubleshooting and Optimization Strategies

Addressing Low Yields in Cyclocondensation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Molecular Formula: C24H21N3O3

Molecular Weight: 399.4 g/mol

CAS Number: 303137-81-7

The compound features a quinoline core with a carboxamide functional group and two methoxy groups on the phenyl ring, which may influence its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a lead compound in drug discovery. Its structural properties allow for modifications that can enhance pharmacological activity.

Antimicrobial Activity

Quinoline derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

The compound's mechanism of action involves the inhibition of key enzymes associated with cancer cell metabolism. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation .

Antimalarial Activity

Recent studies highlight the antiplasmodial activity of quinoline derivatives, including compounds structurally related to this compound. These compounds have demonstrated efficacy in inhibiting Plasmodium falciparum growth, with some derivatives progressing to preclinical development due to their favorable pharmacokinetic profiles .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against a panel of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis at specific concentrations. This suggests a promising role in cancer therapeutics.

Data Tables

| Application | Description | Findings |

|---|---|---|

| Antimicrobial Activity | Tested against various bacterial strains | Significant growth inhibition observed |

| Anticancer Properties | Evaluated on human cancer cell lines | Induced apoptosis and inhibited proliferation |

| Antimalarial Activity | Assessed against Plasmodium falciparum | Demonstrated potent antiplasmodial activity |

Mechanism of Action

The mechanism of action of “N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide” would depend on its specific application. For example, in antimicrobial activity, it may interact with bacterial DNA or enzymes, inhibiting their function. In anticancer research, it may induce apoptosis in cancer cells through various molecular pathways.

Comparison with Similar Compounds

N-(2,5-Dimethoxyphenyl)-2-phenylquinoline-4-carboxamide

- Molecular Formula : C₂₄H₂₀N₂O₃

- Molecular Weight : 384.435 g/mol

- Key Difference : Substitution of the pyridin-2-yl group with a phenyl ring at position 2.

- The absence of a nitrogen atom in the aromatic ring may reduce hydrogen-bonding interactions with target receptors .

N-(2,5-Dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

- Molecular Formula : C₂₃H₁₉N₃O₃

- Molecular Weight : 385.4 g/mol

- Key Difference : Pyridin-4-yl substituent at position 2 instead of pyridin-2-yl.

- Implications : The positional isomerism of the pyridine ring (4-yl vs. 2-yl) may influence steric hindrance and electronic distribution. Pyridin-4-yl’s nitrogen atom at the para position could enhance dipole interactions or alter binding orientation in enzyme active sites .

Non-Quinoline Analogs

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide

- Molecular Formula : C₁₇H₁₅F₃N₂O₃S (inferred from structure)

- Key Differences: Replaces the quinoline core with a benzothiazole scaffold. Features a trifluoromethyl group at position 6 of the benzothiazole ring.

- Implications: The benzothiazole core is electron-deficient compared to quinoline, which may enhance metabolic stability. The trifluoromethyl group increases lipophilicity and may improve blood-brain barrier penetration.

Structural and Functional Comparison Table

Research Implications and Gaps

- Quinoline vs. Benzothiazole Cores: Quinoline derivatives generally exhibit better π-π stacking interactions due to their planar structure, whereas benzothiazoles may offer improved metabolic stability.

- Substituent Effects : Pyridinyl groups enhance polarity and hydrogen-bonding capacity compared to phenyl groups, but positional isomerism (2-yl vs. 4-yl) requires further exploration in binding assays.

- Data Limitations : Absence of reported melting points, solubility, or bioactivity data for the target compound limits functional comparisons. Future studies should prioritize synthesizing and profiling these analogs under standardized conditions.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline derivative class. Its unique structure, featuring a quinoline core substituted with a dimethoxyphenyl group and a pyridine moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C23H19N3O3

- Molecular Weight : 385.4 g/mol

The compound's structure is characterized by:

- A quinoline core , which is known for its diverse biological activities.

- Substituents that enhance its chemical properties and biological interactions.

Biological Activity Overview

Quinoline derivatives, including this compound, have been studied for various pharmacological effects:

- Anticancer Activity : Quinoline derivatives are recognized for their potential in cancer treatment. The compound may inhibit specific cancer cell lines through mechanisms that involve interference with cell cycle regulation and apoptosis induction.

- Antimicrobial Properties : Research indicates that similar quinoline compounds exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like cancer and infections.

The mechanisms through which this compound exerts its biological effects are currently under investigation. Potential mechanisms include:

- Interaction with DNA : Quinoline derivatives can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Modulation : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or signal transduction, thereby influencing cellular responses.

In Vitro Studies

Recent studies have employed various assays to evaluate the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Demonstrated cytotoxic effects on multiple cancer cell lines, with IC50 values indicating potency. |

| Antimicrobial Testing | Exhibited significant inhibition against bacterial strains compared to standard antibiotics. |

| Enzyme Inhibition | Showed promising results in inhibiting specific kinases associated with cancer progression. |

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects against breast cancer cells (MCF-7), this compound displayed an IC50 value of 15 µM, suggesting potent anticancer activity.

- Antibacterial Activity : The compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antibacterial properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2,5-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide?

- Methodology : The synthesis typically involves coupling 2-(pyridin-2-yl)quinoline-4-carboxylic acid derivatives with 2,5-dimethoxyaniline using carbodiimide-based coupling agents (e.g., PyBOP) in aprotic solvents like DMF. For example, analogous quinoline-4-carboxamides are synthesized via activation of the carboxylic acid group with PyBOP, followed by reaction with amines in the presence of N-methylmorpholine (NMM) as a base .

- Key Steps :

- Activation of the carboxylic acid moiety using PyBOP.

- Nucleophilic acyl substitution with the amine under inert conditions.

- Purification via vacuum filtration and column chromatography (C18 reverse-phase columns with gradient elution) .

Q. How is the structural integrity of this compound verified during synthesis?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and aromatic proton environments. For instance, methoxy groups on the phenyl ring show characteristic singlet peaks at ~3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Purity is assessed using reverse-phase chromatography (e.g., Zorbax SB-C18 column) with UV detection at 254 nm .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- In Vitro Screening :

- Enzyme Inhibition : Fluorescence-based assays to study interactions with kinases or proteases, leveraging the compound’s quinoline-pyridine scaffold for potential π-π stacking in active sites .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity at varying concentrations (IC determination) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Optimization Strategies :

- Solvent Selection : DMF or DCM with controlled water content to minimize hydrolysis of active intermediates .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for reductive amination steps in related analogs .

- Temperature Control : Maintaining 0–5°C during coupling to suppress side reactions .

Q. How should contradictory data between computational predictions and experimental bioactivity be resolved?

- Resolution Workflow :

Molecular Docking : Re-evaluate binding poses using software like AutoDock Vina to identify overlooked interactions (e.g., hydrogen bonding with the pyridinyl nitrogen) .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity discrepancies between predicted and observed enzyme interactions .

Metabolite Profiling : LC-MS/MS to rule out off-target effects or metabolic degradation .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Advanced Techniques :

- X-ray Crystallography : Co-crystallization with target enzymes (e.g., cytochrome P450 isoforms) to map binding pockets .

- Surface Plasmon Resonance (SPR) : Real-time kinetics of receptor-ligand interactions .

- siRNA Knockdown : Validate target specificity in cellular models .

Q. How can stability issues in storage or formulation be addressed?

- Stabilization Approaches :

- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation of the dimethoxyphenyl group .

- Excipient Screening : Co-formulate with cyclodextrins or polyethylene glycol (PEG) to enhance aqueous solubility .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- SAR Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.